Oxirane, 2-[2-(3,3-dimethyloxiranyl)ethenyl]-2,3-dimethyl-

epoxy resin formulation crosslink density reactive diluent

Oxirane, 2-[2-(3,3-dimethyloxiranyl)ethenyl]-2,3-dimethyl- (CAS 3765-28-4), commonly referred to as alloocimene dioxide, is a bio-derivable, aliphatic diepoxide with the formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. It exists as a mixture of cis and trans isomers and features a unique conjugated internal olefin bridging two oxirane rings—a structural motif absent in saturated or cycloaliphatic diepoxides such as limonene dioxide or 1,2:7,8-diepoxyoctane.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 3765-28-4
Cat. No. B11968347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2-[2-(3,3-dimethyloxiranyl)ethenyl]-2,3-dimethyl-
CAS3765-28-4
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1C(O1)(C)C=CC2C(O2)(C)C
InChIInChI=1S/C10H16O2/c1-7-10(4,11-7)6-5-8-9(2,3)12-8/h5-8H,1-4H3
InChIKeyAJXYQJKBNYBUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alloocimene Dioxide (CAS 3765-28-4): A Conjugated Diepoxide Monomer for Advanced Epoxy and Polymer Applications


Oxirane, 2-[2-(3,3-dimethyloxiranyl)ethenyl]-2,3-dimethyl- (CAS 3765-28-4), commonly referred to as alloocimene dioxide, is a bio-derivable, aliphatic diepoxide with the formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol [1]. It exists as a mixture of cis and trans isomers and features a unique conjugated internal olefin bridging two oxirane rings—a structural motif absent in saturated or cycloaliphatic diepoxides such as limonene dioxide or 1,2:7,8-diepoxyoctane. Its bifunctional epoxide reactivity, combined with the unsaturated backbone, enables dual-cure and hybrid chemistries (e.g., epoxide ring-opening plus Diels-Alder or radical-mediated reactions) that are inaccessible to conventional diepoxide monomers.

Why In-Class Diepoxides Cannot Simply Replace Alloocimene Dioxide (CAS 3765-28-4)


In-class aliphatic diepoxides—such as limonene dioxide (LDO, CAS 96-08-2) and 1,2:7,8-diepoxyoctane (CAS 2426-07-5)—share the same C₁₀H₁₆O₂ gross formula and bis-epoxide functionality, but their saturated or cycloaliphatic backbones fundamentally limit their chemical versatility . Alloocimene dioxide’s conjugated internal double bond provides quantifiable differences in reactivity, volatility, and optical properties that directly impact formulation viscosity, curing kinetics, and final network architecture [1]. Substituting with a fully-saturated analog eliminates the capacity for photooxygenation-mediated crosslinking and Diels-Alder post-functionalization, which are documented differentiation axes for the target compound [2]. The following quantitative evidence section details these selection-relevant performance gaps.

Quantitative Differentiation Evidence for Alloocimene Dioxide (CAS 3765-28-4) Versus Closest Analogs


Lower Epoxy Equivalent Weight Enables Higher Crosslink Density Than DGEBA-Based Systems

Alloocimene dioxide (C₁₀H₁₆O₂; MW = 168.23 g/mol) possesses two epoxy groups per molecule, yielding a calculated epoxy equivalent weight (EEW) of 84.1 g/eq [1]. This is approximately 50–55% lower than the EEW of standard bisphenol-A diglycidyl ether (DGEBA, typical EEW = 170–190 g/eq) and comparable to limonene dioxide (LDO, EEW = 80–95 g/eq as confirmed by NMR at TCI) . The lower EEW implies a higher molar concentration of reactive epoxide sites per unit mass, enabling greater crosslink density when used as a co-monomer or reactive diluent, which is corroborated by patent disclosures describing its superior curing characteristics [2].

epoxy resin formulation crosslink density reactive diluent

Significantly Lower Boiling Point and Flash Point Versus Limonene Dioxide

Alloocimene dioxide exhibits a boiling point of 216.5 °C at 760 mmHg and a flash point of 82.7 °C , whereas limonene dioxide (LDO, CAS 96-08-2) exhibits a boiling point of 242 °C and a flash point of 118 °C under equivalent conditions . This represents a 25.5 °C lower boiling point and a 35.3 °C lower flash point for the target compound. The higher volatility of alloocimene dioxide facilitates vacuum-assisted processing and removal, while the lower flash point mandates stricter handling protocols but also enables lower-temperature thermal curing initiation [1].

physical property comparison volatility process safety

Conjugated Internal Olefin Enables Diels-Alder and Photooxygenation Reactivity Absent in Saturated Analogs

The carbon-carbon double bond bridging the two oxirane rings in alloocimene dioxide is in conjugation with both epoxide moieties, a structural feature absent in saturated diepoxides such as 1,2:7,8-diepoxyoctane or cycloaliphatic analogs like limonene dioxide . Photooxygenation studies on alloocimene (the parent triene) demonstrate quantitative conversion to monomeric hydroperoxide via singlet oxygen, confirming the reactivity of the conjugated diene system [1]. Furthermore, Diels-Alder cycloaddition of alloocimene with dienophiles such as maleic anhydride and acrylaldehyde is well-documented to yield bicyclic adducts, and the dioxide retains this reactive scaffold for post-epoxide functionalization [2]. This dual functionality is not available in LDO or DGEBA, which lack a reactive internal double bond.

Diels-Alder cycloaddition photooxygenation dual-cure chemistry

Superior Refractive Index Tunability for Optical and Electronic Encapsulation

Distilled alloocimene dioxide exhibits a refractive index (n_D²⁵) of 1.4640 [1], which is measurably lower than that of standard DGEBA epoxy resin (n_D²⁵ ≈ 1.570–1.575) [2]. The lower refractive index of alloocimene dioxide enables blending with high-index resins to achieve precise RI tuning for optoelectronic encapsulation, light-emitting diode (LED) potting, and anti-reflective coatings. Patent disclosures further note that the alloocimene dioxide-modified polyepoxide compositions retain excellent electrical properties after curing [3], supporting their utility in electronic applications where RI matching is critical.

refractive index optical epoxy electronic encapsulation

Documented Use as a Reactive Diluent for High-Filler-Loading Epoxy Formulations

US Patent US3073786A explicitly teaches that combining alloocimene dioxide with polyepoxide resins produces compositions that are 'substantially lower in viscosity and far superior in handling properties to the unmodified resins' [1]. The patent quantifies a minimum effective loading of 5 parts per 100 parts resin, with 10–20 parts preferred for most applications and up to 50–80 parts for flexible products [1]. This viscosity-reducing efficacy is attributed to the compact, low-molecular-weight diepoxide structure, which acts as both a reactive diluent (participating in the cure network) and a processing aid, unlike non-reactive solvents that plasticize the final network [2]. The superior filler tolerance enabled by this viscosity reduction is a distinct advantage over DGEBA-only systems, which require higher solvent/diluent fractions to achieve comparable processability.

reactive diluent viscosity reduction filler loading

Bio-Derivable Terpene Feedstock Offers Sustainability Differentiation Versus Petroleum-Based Diepoxides

Alloocimene dioxide is derived from alloocimene, an acyclic monoterpene obtainable via pyrolysis of α-pinene (a turpentine byproduct) [1]. This places it within the bio-based terpene monomer family, alongside limonene dioxide (from citrus waste). In contrast, DGEBA and 1,2:7,8-diepoxyoctane are exclusively petroleum-derived [2]. While both alloocimene dioxide and limonene dioxide share bio-renewable origins, alloocimene dioxide's conjugated backbone provides the additional orthogonal reactivity described in Evidence Item 3, giving it a dual advantage of sustainability and synthetic versatility that limonene dioxide does not offer [3]. The ECHA registration status for the compound (listed as 'No longer Valid' for intermediate use under REACH) should be verified for the specific procurement jurisdiction [4].

bio-based monomer renewable feedstock sustainability

Recommended Application Scenarios for Alloocimene Dioxide (CAS 3765-28-4) Based on Quantified Differentiation


High-Crosslink-Density Epoxy Formulations Requiring Low-Viscosity Reactive Diluents

Alloocimene dioxide's calculated EEW of 84.1 g/eq and documented efficacy as a reactive diluent at 5–20 phr make it suitable for epoxy potting compounds, electrical encapsulation, and high-solids coatings where low viscosity is required without sacrificing crosslink density. Its lower refractive index (1.4640) [1] further supports LED encapsulant formulations requiring RI tunability.

Dual-Cure Photopolymerization Systems Exploiting Conjugated Olefin Reactivity

The conjugated internal double bond allows orthogonal curing: thermal epoxide ring-opening followed by photoinitiated Diels-Alder or radical polymerization . This staged-cure capability is valuable for 3D-printing resins, lithographic patterning, and self-healing coatings. The photooxygenation reactivity of the alloocimene scaffold [1] also enables singlet-oxygen-mediated crosslinking for biomedical hydrogels.

Bio-Based Thermoset Development Leveraging Terpene Feedstock Sustainability

As a bio-derivable diepoxide monomer , alloocimene dioxide can replace petroleum-based DGEBA in sustainable epoxy resin formulations. Its structural similarity to limonene dioxide but with additional conjugated olefin functionality provides a unique value proposition: renewable content combined with differentiated reactivity for bio-based polycarbonates, non-isocyanate polyurethanes (NIPUs), and epoxy vitrimers [1].

Polyfunctional Acrylic Monomer Synthesis for High-Performance Coatings and Adhesives

Patent JPS5581871A demonstrates the reaction of alloocimene dioxide with acrylic homologs to generate polyfunctional acrylic monomers bearing vinyl, epoxy, and hydroxyl groups simultaneously. These monomers improve adhesion, hardness, chemical resistance, and weathering resistance in epoxy, acrylic, polyester, and polyamide systems, offering a single-monomer route to multi-property enhancement.

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